molecular formula C11H13N3O B1202235 1H-Pyrazino(1,2-a)quinoxalin-5(6H)-one, 2,3,4,4a-tetrahydro- CAS No. 75704-19-7

1H-Pyrazino(1,2-a)quinoxalin-5(6H)-one, 2,3,4,4a-tetrahydro-

Cat. No. B1202235
M. Wt: 203.24 g/mol
InChI Key: FRZDVWUAWCOHDI-UHFFFAOYSA-N
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Patent
US04089958

Procedure details

A mixture of 3.0 g. of 3-carbobenzoxy-2,3,4,4a-tetrahydro-1H- pyrazino[1,2-a]quinoxalin-5(6H)-one, 2 g. of hydrogen chloride, 3 g. of 10% palladium on carbon and 200 ml. of ethanol is hydrogenated on a Parr apparatus for 18 hours at 46 p. s. i. hydrogen pressure. The catalyst is filtered and the filtrate is concentrated. The residue is recrystallized from ethanol to give 0.55 g. of the product as the hydrogen chloride salt, m.p. 288°-290°.
Name
3-carbobenzoxy-2,3,4,4a-tetrahydro-1H- pyrazino[1,2-a]quinoxalin-5(6H)-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hydrogen chloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([N:11]1[CH2:25][CH2:24][N:14]2[C:15]3[C:20]([NH:21][C:22](=[O:23])[CH:13]2[CH2:12]1)=[CH:19][CH:18]=[CH:17][CH:16]=3)(OCC1C=CC=CC=1)=O.Cl.[H][H]>[Pd].C(O)C>[CH2:24]1[N:14]2[C:15]3[C:20]([NH:21][C:22](=[O:23])[CH:13]2[CH2:12][NH:11][CH2:25]1)=[CH:19][CH:18]=[CH:17][CH:16]=3

Inputs

Step One
Name
3-carbobenzoxy-2,3,4,4a-tetrahydro-1H- pyrazino[1,2-a]quinoxalin-5(6H)-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC1=CC=CC=C1)N1CC2N(C3=CC=CC=C3NC2=O)CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
hydrogen chloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 3.0 g
FILTRATION
Type
FILTRATION
Details
The catalyst is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from ethanol
CUSTOM
Type
CUSTOM
Details
to give 0.55 g

Outcomes

Product
Name
Type
Smiles
C1CNCC2N1C1=CC=CC=C1NC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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